N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C21H18N4O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H18N4O/c26-21(18-12-6-7-13-22-18)25-19(14-15-8-2-1-3-9-15)20-23-16-10-4-5-11-17(16)24-20/h1-13,19H,14H2,(H,23,24)(H,25,26) |
InChI Key |
NVJAZWXDSOBUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation: o-phenylenediamine with formic acid or trimethyl orthoformate.
Cyclization: Formation of the benzimidazole ring.
Substitution: Introduction of the phenylethyl group and pyridinecarboxamide.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA.
Comparison with Similar Compounds
N-{2-[1-(2-Methylpropyl)-1H-Benzimidazol-2-yl]Ethyl}Pyridine-2-Carboxamide (Y042-6936)
- Molecular Formula : C₁₉H₂₂N₄O
- Molecular Weight : 322.41 g/mol
- Key Structural Differences :
- Replaces the phenylethyl group with a 2-methylpropyl (isobutyl) chain on the benzimidazole nitrogen.
- The ethyl linker between benzimidazole and pyridine-2-carboxamide is retained.
- Implications: The 2-methylpropyl group increases lipophilicity (logP ≈ 3.8 estimated) compared to the phenylethyl substituent in the target compound.
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-Phenylethyl]-3-[(3,4-Dimethylphenyl)Sulfonylamino]Propanamide
- Molecular Formula : C₂₇H₂₈N₅O₃S (estimated)
- Molecular Weight : ~526.61 g/mol
- Key Structural Differences: Extends the pyridine-2-carboxamide to a propanamide chain with a 3,4-dimethylphenylsulfonylamino group. Retains the benzimidazol-2-yl-phenylethyl backbone.
- The 3,4-dimethylphenyl group adds steric hindrance, which may reduce binding to shallow protein pockets compared to the target compound .
N-[(4-Morpholin-4-ylPhenyl)Methylideneamino]Pyridine-2-Carboxamide
- Molecular Formula : C₁₈H₁₉N₅O₂ (estimated)
- Molecular Weight : ~345.38 g/mol
- Key Structural Differences :
- Replaces the benzimidazole-phenylethyl group with a morpholine-substituted phenyl imine.
- Retains the pyridine-2-carboxamide moiety.
- Implications :
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Research Findings and Implications
- Lipophilicity : The phenylethyl group in the target compound likely increases logP compared to Y042-6936’s 2-methylpropyl chain, suggesting slower metabolic clearance but poorer aqueous solubility.
- Solubility : Sulfonyl and morpholine groups in analogs enhance polarity, which may improve bioavailability in hydrophilic environments.
- Bioactivity : Benzimidazole-containing compounds (target and Y042-6936) are predicted to exhibit stronger interactions with ATP-binding pockets or nucleic acids due to aromatic stacking .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure
The compound features a benzimidazole moiety linked to a pyridine carboxamide, which is critical for its biological activity. The structural formula can be represented as follows:
1. Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial activity. For instance, a related compound with a pyridine structure showed potent activity against Gram-positive bacteria, indicating that modifications in the benzimidazole framework can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Phenoxypyridin-2-yl)-1H-benzimidazole | Gram-positive bacteria | 12 µg/mL |
| 2-[4-(4-Fluorophenoxy)pyridin-2-yl]-1H-benzimidazole | Gram-positive bacteria | 8 µg/mL |
2. Anticancer Activity
The compound has shown promise as an anticancer agent. A study focusing on the synthesis and biological evaluation of similar benzimidazole derivatives found that they exhibited cytotoxic effects on various cancer cell lines including HeLa and A375. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Evaluation
In vitro tests revealed that this compound led to a significant reduction in cell viability in treated cancer cells compared to controls, with IC50 values indicating substantial potency.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit specific kinases involved in cancer progression, such as CDK2 and CDK9, suggesting that this compound may function through similar pathways .
- Modulation of Cell Signaling : The compound may affect signaling pathways related to apoptosis and cell cycle regulation, leading to enhanced anticancer effects.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for understanding the pharmacokinetics of the compound. Preliminary studies suggest favorable ADME characteristics, indicating potential for oral bioavailability and effective systemic distribution .
Table 2: ADME Characteristics
| Property | Description |
|---|---|
| Absorption | High absorption in gastrointestinal tract |
| Distribution | Wide distribution in tissues |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
